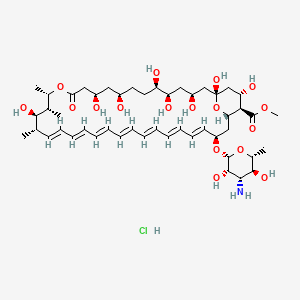
Amphotericin B, methyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amphotericin B methyl ester (hydrochloride) is a derivative of the polyene macrolide antibiotic Amphotericin B. This compound is known for its significant antifungal activity and reduced toxicity compared to its parent compound. Amphotericin B methyl ester (hydrochloride) is primarily used in medical applications to treat severe fungal infections, particularly in immunocompromised patients .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Amphotericin B methyl ester (hydrochloride) involves the esterification of Amphotericin B. The carboxyl group at position C16 of Amphotericin B is functionalized to form the methyl ester derivative. This process typically involves the use of methanol and an acid catalyst under controlled conditions .
Industrial Production Methods: Industrial production of Amphotericin B methyl ester (hydrochloride) follows a similar synthetic route but on a larger scale. The process involves fermentation of Streptomyces nodosus to produce Amphotericin B, followed by chemical modification to obtain the methyl ester derivative. The final product is purified to achieve high purity and potency .
Análisis De Reacciones Químicas
Types of Reactions: Amphotericin B methyl ester (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the double bonds present in the polyene structure.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Amphotericin B methyl ester (hydrochloride), each with distinct biological activities .
Aplicaciones Científicas De Investigación
Amphotericin B methyl ester (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the chemical properties and reactivity of polyene macrolides.
Biology: Investigated for its interactions with cell membranes and its effects on cellular processes.
Medicine: Primarily used to treat severe fungal infections, particularly in patients with compromised immune systems.
Mecanismo De Acción
The mechanism of action of Amphotericin B methyl ester (hydrochloride) involves binding to ergosterol, a key component of fungal cell membranes. This binding disrupts the membrane integrity, leading to the formation of pores that allow leakage of intracellular components, ultimately causing cell death. The compound’s high selectivity for ergosterol over cholesterol makes it particularly effective against fungal cells while minimizing toxicity to human cells .
Comparación Con Compuestos Similares
Amphotericin B: The parent compound with higher toxicity but similar antifungal activity.
Nystatin: Another polyene macrolide antibiotic with similar antifungal properties but different pharmacokinetic profiles.
Liposomal Amphotericin B: A formulation designed to reduce toxicity and improve delivery to target sites.
Uniqueness: Amphotericin B methyl ester (hydrochloride) stands out due to its reduced toxicity and high antifungal activity. The esterification process enhances its pharmacokinetic properties, making it a valuable alternative to conventional Amphotericin B formulations .
Propiedades
Número CAS |
35375-29-2 |
|---|---|
Fórmula molecular |
C48H76ClNO17 |
Peso molecular |
974.6 g/mol |
Nombre IUPAC |
methyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate;hydrochloride |
InChI |
InChI=1S/C48H75NO17.ClH/c1-28-18-16-14-12-10-8-6-7-9-11-13-15-17-19-35(65-47-45(59)42(49)44(58)31(4)64-47)25-39-41(46(60)62-5)38(55)27-48(61,66-39)26-34(52)23-37(54)36(53)21-20-32(50)22-33(51)24-40(56)63-30(3)29(2)43(28)57;/h6-19,28-39,41-45,47,50-55,57-59,61H,20-27,49H2,1-5H3;1H/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+;/t28-,29-,30-,31+,32+,33+,34-,35-,36+,37+,38-,39-,41+,42-,43+,44+,45-,47-,48+;/m0./s1 |
Clave InChI |
FCUABMXRRQIKMV-MFVSQRFRSA-N |
SMILES isomérico |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)OC)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O.Cl |
SMILES canónico |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)OC)OC3C(C(C(C(O3)C)O)N)O.Cl |
Números CAS relacionados |
36148-89-7 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















